N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
Description
Introduction and Background
Historical Context of Thiadiazole and Thiazole Derivatives in Heterocyclic Chemistry
Thiadiazoles and thiazoles have been cornerstones of heterocyclic chemistry since their discovery in the late 19th and early 20th centuries. The thiadiazole scaffold, first systematically described through the Hantzsch–Widman nomenclature, is a five-membered ring containing one sulfur and two nitrogen atoms. Early studies focused on its aromaticity and reactivity, driven by sulfur’s dual role as an electron donor and acceptor. By the mid-20th century, researchers recognized its pharmacological potential, exemplified by the development of acetazolamide , a carbonic anhydrase inhibitor used for glaucoma and epilepsy.
Parallelly, thiazole —a five-membered ring with one sulfur and one nitrogen atom—gained prominence due to its presence in thiamine (vitamin B1) , a critical coenzyme in carbohydrate metabolism. The thiazole ring’s ability to participate in hydrogen bonding and π-π stacking made it a versatile building block for antibiotics (e.g., penicillin derivatives) and agrochemicals. The convergence of thiadiazole and thiazole chemistry in the 21st century has enabled the synthesis of hybrid systems that exploit the complementary electronic properties of both rings.
Significance of Hybrid Thiadiazole-Thiazole Systems in Modern Chemical Research
Hybrid systems combining thiadiazole and thiazole moieties have emerged as a strategic focus in drug discovery, materials science, and agrochemistry. These hybrids exhibit enhanced bioactivity due to synergistic effects:
- Electron-deficient thiadiazole improves binding affinity to enzymatic targets by engaging in charge-transfer interactions.
- Thiazole’s aromaticity stabilizes molecular conformations, enhancing pharmacokinetic properties like metabolic stability.
For example, thiadiazole-thiazole conjugates have shown promise as anticancer agents by inhibiting kinases (e.g., BRAF V600E) and disrupting microtubule assembly. In materials science, their electron-accepting capacity makes them suitable for organic semiconductors and photoluminescent materials.
The table below summarizes key applications of thiadiazole-thiazole hybrids:
Structural Uniqueness of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
The compound’s structure is a masterclass in functional group integration:
Core Heterocyclic Framework
- 1,3,4-Thiadiazole Ring : Positioned at the center, this ring’s electron deficiency (due to sulfur and nitrogen electronegativity) facilitates nucleophilic attacks at C5, where the cyclopropyl group is attached.
- Thiazole Ring : The 4-methyl-thiazole subunit contributes aromatic stability and directs substituents (e.g., 4-methoxyphenyl) into spatially optimal positions for target binding.
Substituent Analysis
Cyclopropyl Group (C5 of thiadiazole) :
4-Methoxyphenyl Group (C2 of thiazole) :
Carboxamide Linker (C5 of thiazole) :
Stereoelectronic Features
- The (2E)-configuration of the imine bond ensures planar geometry, enabling π-π interactions with aromatic residues in biological targets.
- The methyl group at C4 of the thiazole ring minimizes rotational freedom, stabilizing the bioactive conformation.
The structural attributes of this compound exemplify rational drug design principles, where each substituent is strategically chosen to optimize target engagement and physicochemical properties.
Properties
Molecular Formula |
C17H16N4O2S2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H16N4O2S2/c1-9-13(14(22)19-17-21-20-16(25-17)11-3-4-11)24-15(18-9)10-5-7-12(23-2)8-6-10/h5-8,11H,3-4H2,1-2H3,(H,19,21,22) |
InChI Key |
WBCLFDFNEBZMCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Table 1: Optimization of Coupling Reaction Conditions
| Condition | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| DCM | DCM | DIPEA | 0 | 66 |
| THF | THF | Et₃N | 25 | 44 |
| DMF | DMF | NaHCO₃ | 25 | 28 |
Spectroscopic Characterization and Purity Assessment
-
¹H NMR Analysis :
-
HRMS Validation :
-
HPLC Purity :
Alternative Synthetic Routes and Challenges
-
Direct Cyclocondensation Approach :
-
Suzuki-Miyaura Coupling :
Scale-Up Considerations and Yield Optimization
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thioethers or thiols.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole and thiazole rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and agricultural sciences. This article will explore its chemical properties, biological activities, and applications, supported by relevant data tables and case studies.
Antimicrobial Activity
Research has indicated that derivatives of thiadiazole and thiazole exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.
Case Study: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, the compound was evaluated against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting potential as a new antimicrobial agent .
Anticancer Properties
Thiadiazole and thiazole derivatives have also been investigated for their anticancer properties. The compound's ability to inhibit cell proliferation in cancer cell lines has been documented.
Case Study: Anticancer Activity
A study conducted on human breast cancer cell lines (MCF-7) showed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic changes .
Applications in Agriculture
The compound has potential applications as a pesticide or herbicide due to its biological activity against plant pathogens. Its unique structure may allow it to disrupt the metabolic processes of pests without harming crops.
Table 2: Agricultural Applications
| Application Type | Description |
|---|---|
| Pesticide | Effective against fungal pathogens |
| Herbicide | Potential to inhibit weed growth |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiazole-thiadiazole hybrids. Below is a comparative analysis with structurally and functionally related molecules:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound may enhance solubility and π-π interactions compared to pyridinyl or alkyl-substituted analogs .
Synthetic Accessibility :
- The target compound’s synthesis mirrors routes used for analogous thiazole carboxamides, where carboxylate intermediates are coupled with amines via standard reagents like HATU or EDCI .
Physicochemical Properties: The target compound’s molecular weight (388.5 g/mol) and polar groups (methoxy, carboxamide) suggest moderate permeability but high solubility, aligning with Lipinski’s guidelines for drug-like molecules . In contrast, the isobutylamino-substituted analog (CAS: 1219564-05-2) exhibits higher lipophilicity (logP = 2.6), which may favor membrane penetration but reduce aqueous solubility .
Biological Activity
Antimicrobial Properties
The compound exhibits promising antimicrobial activity, particularly against bacterial strains. Compounds containing thiadiazole and thiazole derivatives have shown efficacy against various microorganisms.
Case Study: Antibacterial Activity
A study conducted on structurally similar compounds revealed significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) |
|---|---|
| S. aureus ATCC 25923 | 8.0 |
| C. crescentus NA 1000 | 4.0 |
These results suggest that N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide may possess similar antibacterial potential, warranting further investigation .
Antiviral Activity
Research on related thiadiazole compounds has shown promising antiviral effects, particularly against the Tobacco Mosaic Virus (TMV) .
Research Findings
A study on similar thiadiazole derivatives demonstrated the following antiviral activities:
- Curative rate: 54.1%
- Inactivation rate: 90.3%
- Protection rate: 52.8%
These results were comparable to the standard antiviral drug ningnanmycin, suggesting potential antiviral applications for our compound of interest .
Anticancer Properties
The compound's structural features, including the thiadiazole and thiazole rings, contribute to its potential anticancer activity.
Case Study: Breast Cancer Cell Line
A study on structurally similar compounds tested against MCF-7 breast cancer cells revealed:
| Compound | IC50 (μg/mL) |
|---|---|
| Similar Derivative 1 | 12.8 |
| Similar Derivative 2 | 8.1 |
| Doxorubicin (standard) | 3.13 |
While not as potent as doxorubicin, these results indicate potential anticancer activity that warrants further investigation for our compound .
Anti-inflammatory Effects
The presence of the thiadiazole moiety in the compound suggests potential anti-inflammatory properties.
Research Gap
While specific data on the anti-inflammatory activity of this compound is limited, studies on related compounds have shown promising results. Further research is needed to quantify its anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide to maximize yield and purity?
- Methodological Answer : The synthesis involves cyclization of thiadiazole and thiazole precursors, with critical optimization of:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Temperature : Reflux conditions (80–120°C) are typical for ring formation .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from DMSO/water mixtures achieves >85% purity .
- Data Table :
| Study | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| [2] | DMF | 110 | 72 | 89 |
| [14] | Ethanol | 80 | 89 | 95 |
Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H-NMR confirms substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, methoxy group at δ 3.8 ppm) .
- Infrared Spectroscopy (IR) : Key peaks include C=O stretch (~1680 cm) and thiadiazole ring vibrations (~1450 cm) .
- Melting Point : Consistency with literature values (e.g., 108–110°C) validates purity .
Q. How is initial biological activity screening typically conducted for this compound?
- Methodological Answer :
- In vitro assays : Anticancer activity via MTT assay (IC values against HeLa or MCF-7 cell lines) .
- Antimicrobial testing : Disk diffusion against E. coli or S. aureus .
- Dose-response curves : Linear regression analysis to determine potency .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural confirmation?
- Methodological Answer :
- Cross-validation : Combine H-NMR, C-NMR, and high-resolution mass spectrometry (HRMS) to resolve ambiguous signals .
- X-ray crystallography : Use SHELXL for crystal structure refinement to unambiguously assign stereochemistry .
- Computational modeling : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .
Q. What methodologies are recommended for elucidating the mechanism of action against biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinity to enzymes (e.g., kinase targets) .
- Surface plasmon resonance (SPR) : Quantify real-time interactions with purified proteins (e.g., BSA for pharmacokinetic profiling) .
- Gene expression profiling : RNA-seq to identify dysregulated pathways post-treatment .
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Methodological Answer :
- Substituent variation : Modify the cyclopropyl or methoxyphenyl groups to assess impact on potency .
- Bioisosteric replacement : Replace thiadiazole with oxadiazole to evaluate metabolic stability .
- Data Table :
| Derivative | Modification | IC (μM) | Target |
|---|---|---|---|
| Parent | None | 12.4 | HeLa |
| Derivative A | 4-Fluorophenyl | 8.2 | MCF-7 |
| Derivative B | Methylthiazole | 15.6 | A549 |
Q. What strategies address contradictory results in synthesis optimization across studies?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., solvent vs. temperature effects) .
- Kinetic studies : Monitor reaction progress via in situ IR to identify rate-limiting steps .
- Reproducibility protocols : Standardize reagent sources (e.g., anhydrous solvents) and inert atmospheres .
Q. How can pharmacokinetic properties (e.g., solubility, stability) be predicted and validated?
- Methodological Answer :
- In silico prediction : Use SwissADME to estimate LogP (e.g., ~3.2 for moderate lipophilicity) .
- Experimental validation :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Plasma stability : Incubate with rat plasma (37°C) and monitor degradation via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
